7-Hydroxyflavone

Catalog No.
S626340
CAS No.
6665-86-7
M.F
C15H10O3
M. Wt
238.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxyflavone

CAS Number

6665-86-7

Product Name

7-Hydroxyflavone

IUPAC Name

7-hydroxy-2-phenylchromen-4-one

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

InChI

InChI=1S/C15H10O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9,16H

InChI Key

MQGPSCMMNJKMHQ-UHFFFAOYSA-N

Synonyms

7-hydroxy flavone, 7-hydroxyflavone

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O

7-Hydroxyflavone is a naturally occurring flavonoid, specifically a flavone, characterized by the presence of a hydroxyl group at the 7-position of its flavone structure. Its chemical formula is C15H10O4C_{15}H_{10}O_4, and it is recognized for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. The compound has garnered attention in various fields of research due to its diverse biological activities and potential therapeutic applications .

Anti-inflammatory Properties

Studies suggest that 7-hydroxyflavone might possess anti-inflammatory properties. Research has shown that it can reduce the production of pro-inflammatory mediators like nitric oxide, prostaglandin E2, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in cells stimulated by lipopolysaccharides (LPS) []. This suggests that 7-hydroxyflavone might play a role in managing inflammatory conditions, although further research is needed to understand its effectiveness and safety in humans.

Antioxidant Activity

7-hydroxyflavone has been shown to exhibit antioxidant properties. Studies have demonstrated its ability to scavenge free radicals, which are molecules that can damage cells and contribute to various diseases []. This potential antioxidant activity suggests that 7-hydroxyflavone might be beneficial for preventing or managing conditions associated with oxidative stress.

Anticancer Potential

Preliminary research indicates that 7-hydroxyflavone might possess anticancer properties. Studies have found that it can inhibit the growth and proliferation of various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cells []. However, these studies were conducted in vitro (in a controlled laboratory setting) and further research is necessary to determine whether 7-hydroxyflavone has any anticancer effects in vivo (in living organisms) and if it is safe and effective for human use.

Other Potential Applications

Research is exploring other potential applications of 7-hydroxyflavone, including its use as an:

  • Antibacterial agent: Studies suggest that 7-hydroxyflavone might exhibit antibacterial activity against certain bacterial strains [].
  • Neuroprotective agent: Some research indicates that 7-hydroxyflavone might have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases [].
Typical of flavonoids. Notably, it can undergo:

  • Hydroxylation: The addition of hydroxyl groups at different positions.
  • Nitration: Formation of 7-hydroxy-6-nitroflavone and 7-hydroxy-8-nitroflavone through electrophilic substitution reactions .
  • Bromination: Monobromination can yield derivatives like 5-hydroxy-8-bromoflavone .

Additionally, microbial transformations can convert 7-hydroxyflavone into other compounds through enzymatic processes, enhancing its structural diversity .

The biological activities of 7-hydroxyflavone are extensive:

  • Antioxidant Activity: It exhibits strong free radical scavenging capabilities, which contribute to its protective effects against oxidative stress .
  • Anti-inflammatory Properties: Research indicates that it can inhibit pro-inflammatory cytokines and pathways, making it a candidate for anti-inflammatory therapies .
  • Anticancer Effects: Studies suggest that 7-hydroxyflavone may induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways .

Several methods have been developed for the synthesis of 7-hydroxyflavone:

  • Condensation Reactions: One common approach involves the condensation of phenolic compounds with appropriate aldehydes or ketones under acidic conditions.
  • Microbial Transformation: Utilizing microorganisms such as Aspergillus niger can yield high purity and yield through biotransformation processes .
  • Chemical Reduction: The reduction of nitro derivatives or other precursors can also lead to the formation of 7-hydroxyflavone .

Studies on the interactions of 7-hydroxyflavone with other compounds reveal that it can form complexes with metal ions, enhancing its bioavailability and efficacy. Furthermore, its interactions with various enzymes indicate potential for drug development, particularly in enhancing the pharmacokinetics of co-administered drugs .

Several compounds share structural similarities with 7-hydroxyflavone. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
5-HydroxyflavoneHydroxyl group at position 5Exhibits different antioxidant capacities
6-HydroxyflavoneHydroxyl group at position 6Known for anti-inflammatory properties
4'-HydroxyflavoneHydroxyl group at position 4'Greater solubility compared to 7-hydroxyflavone
3-HydroxyflavoneHydroxyl group at position 3Less studied but shows potential neuroprotective effects

The uniqueness of 7-hydroxyflavone lies in its specific positioning of hydroxyl groups, which influences its chemical reactivity and biological activity compared to these similar compounds.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

238.062994177 g/mol

Monoisotopic Mass

238.062994177 g/mol

Heavy Atom Count

18

LogP

3.62 (LogP)

Melting Point

246.0 °C

UNII

ZE72458E4L

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6665-86-7

Metabolism Metabolites

7-Hydroxyflavone has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid.

Wikipedia

7-hydroxyflavone

Dates

Modify: 2023-08-15

Explore Compound Types